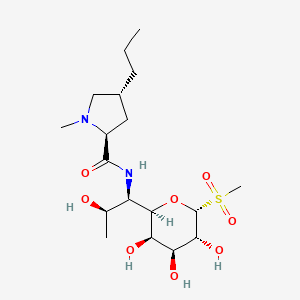
Lincomycin Sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lincomycin Sulfone is a derivative of Lincomycin, a lincosamide antibiotic originally isolated from the soil bacterium Streptomyces lincolnensis. This compound is formed through the oxidation of Lincomycin and is known for its antibacterial properties, particularly against Gram-positive bacteria .
准备方法
Synthetic Routes and Reaction Conditions: Lincomycin Sulfone is typically synthesized through the oxidation of Lincomycin using hydrogen peroxide. This reaction is conducted in an acetate buffer at a pH of 5.0, with the presence of sodium chloride and phenylmethanesulfonyl fluoride . The reaction conditions are optimized to ensure the efficient conversion of Lincomycin to this compound.
Industrial Production Methods: Industrial production of Lincomycin involves the fermentation of Streptomyces lincolnensis under optimized conditions. The fermentation medium is composed of soluble starch, sugar cane molasses, peptone water, sodium nitrate, and calcium carbonate . The production process is further enhanced by optimizing culture conditions such as agitation speed, impeller type, and pH .
化学反应分析
Types of Reactions: Lincomycin Sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction for its formation is the oxidation of Lincomycin .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is the primary reagent used for the oxidation of Lincomycin to this compound.
Reduction and Substitution:
Major Products: The major product of the oxidation reaction is this compound. Other potential products include Lincomycin sulfoxide, which is an intermediate in the oxidation process .
科学研究应用
Lincomycin Sulfone has several applications in scientific research:
Chemistry: It is used as a model compound to study oxidation reactions and the stability of sulfone derivatives.
Industry: this compound is used in the pharmaceutical industry for the production of antibacterial agents.
作用机制
Lincomycin Sulfone exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria . This mechanism is similar to that of Lincomycin and other lincosamide antibiotics .
相似化合物的比较
Lincomycin: The parent compound from which Lincomycin Sulfone is derived.
Clindamycin: A semi-synthetic derivative of Lincomycin, known for its higher efficacy and broader spectrum of activity.
Lincomycin Sulfoxide: An intermediate in the oxidation of Lincomycin to this compound.
Uniqueness: this compound is unique due to its stability and specific antibacterial properties. Unlike Lincomycin, it is more resistant to oxidative degradation, making it a valuable compound for research and industrial applications .
属性
分子式 |
C18H34N2O8S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfonyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H34N2O8S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(28-16)29(4,26)27/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |
InChI 键 |
ZPFDTLNOBUHOKG-KIDUDLJLSA-N |
手性 SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)(=O)C)O)O)O)[C@@H](C)O |
规范 SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)(=O)C)O)O)O)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



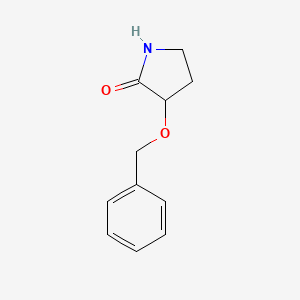
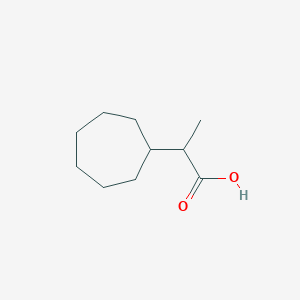
![2-[2-Hydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B12311659.png)
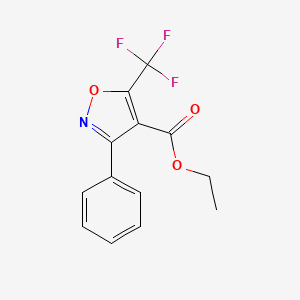
![rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12311677.png)
![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)

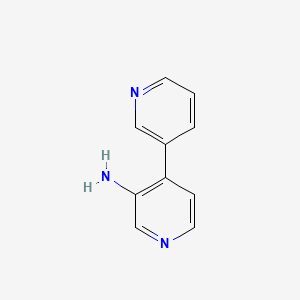

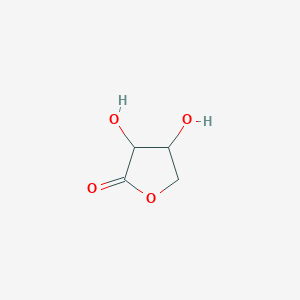
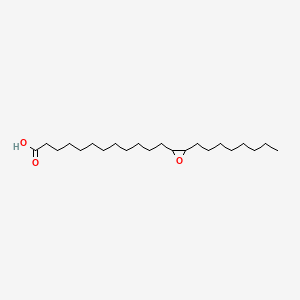

![[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid](/img/structure/B12311730.png)
